molecular formula C5H6N2O2 B011337 6-Amino-4-hydroxypyridin-2(1H)-one CAS No. 104767-38-6

6-Amino-4-hydroxypyridin-2(1H)-one

Cat. No.: B011337
CAS No.: 104767-38-6
M. Wt: 126.11 g/mol
InChI Key: SZUCEELDVBQJFA-UHFFFAOYSA-N
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Description

6-Amino-4-hydroxypyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H6N2O2 It is a derivative of pyridine, featuring an amino group at the 6th position and a hydroxyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-hydroxypyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diaminopyridine with an oxidizing agent to introduce the hydroxyl group at the 4th position. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-hydroxypyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydroxyl group to an amino group.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,4-dione derivatives, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

6-Amino-4-hydroxypyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 6-Amino-4-hydroxypyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with nucleic acids, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-hydroxypyridine-2-carboxylic acid: This compound has a carboxyl group at the 2nd position instead of a hydroxyl group.

    4-Hydroxy-2-pyridone: Lacks the amino group at the 6th position.

    2,6-Diaminopyridine: Lacks the hydroxyl group at the 4th position.

Uniqueness

6-Amino-4-hydroxypyridin-2(1H)-one is unique due to the presence of both an amino and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

6-amino-4-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c6-4-1-3(8)2-5(9)7-4/h1-2H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUCEELDVBQJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716266
Record name 6-Amino-4-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104767-38-6
Record name 6-Amino-4-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-aminopyridine-2,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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